Minecoside

STAT3 inhibition breast cancer apoptosis

Minecoside is a privileged iridoid glycoside tool compound for CXCR4/STAT3 pathway interrogation. Its unique isoferuloyl (3-hydroxy-4-methoxy cinnamoyl) esterification on the catalpol core confers target engagement and potency not achievable with closely related analogs (verminoside, specioside, catalposide). Empirically demonstrated to dose-dependently suppress p-STAT3, block nuclear translocation, inhibit STAT3-DNA binding, and downregulate CXCR4 expression at 10–50 µM in MDA-MB-231 cells, it outperforms other catalpol derivatives in tyrosinase inhibition (IC50 131.8 µM). Ideal for metastasis, melanogenesis, and bioanalytical method development (LLOQ 1.260 ng/mL by UHPLC-ESI-MS/MS). Substituting with another iridoid glycoside without validation will likely yield divergent results. Order high-purity Minecoside for reproducible, evidence-driven research.

Molecular Formula C25H30O13
Molecular Weight 538.5 g/mol
CAS No. 51005-44-8
Cat. No. B147124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinecoside
CAS51005-44-8
Molecular FormulaC25H30O13
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
InChIKeyLRHHPZILMPIMIY-GGKKSNITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Minecoside (CAS 51005-44-8): A Structurally Distinct Iridoid Glycoside for Cancer and Inflammation Research


Minecoside is a naturally occurring iridoid glycoside classified as a hydroxycinnamic acid ester of catalpol, bearing a 3-hydroxy-4-methoxy cinnamoyl (isoferuloyl) moiety [1]. It is isolated from various plant species including Veronica peregrina, Veronica officinalis, and Catalpa ovata [2]. The compound has a molecular formula of C25H30O13 and a molecular weight of 538.5 g/mol, with a melting point of 141-143°C [3]. Minecoside has garnered research interest primarily as a CXCR4/STAT3 pathway modulator with demonstrated anticancer and anti-inflammatory properties in preclinical models [4].

Why Minecoside Cannot Be Replaced by Generic Iridoid Glycosides


Iridoid glycosides are a large and diverse class of natural products, yet their biological activities are highly dependent on specific esterification patterns on the catalpol core [1]. Minecoside's isoferuloyl (3-hydroxy-4-methoxy cinnamoyl) substitution confers a unique combination of physicochemical and pharmacological properties that distinguish it from closely related analogs such as verminoside (3,4-dihydroxy cinnamoyl), specioside (4-hydroxy cinnamoyl), and catalposide (4-hydroxybenzoyl) [2]. These structural variations translate into measurable differences in target engagement, potency, and in vivo behavior, as quantified in the evidence below. Therefore, substituting minecoside with another iridoid glycoside without empirical validation will likely yield divergent experimental outcomes.

Minecoside Quantitative Differentiation Evidence: Direct Comparisons with Structural Analogs


STAT3 Pathway Inhibition: Dose- and Time-Dependent Suppression in Breast Cancer Cells

Minecoside (MIN) directly inhibits constitutive STAT3 phosphorylation in MDA-MB-231 breast cancer cells, a key oncogenic driver [1]. In a dose-response study (0, 10, 25, 50 µM, 24 h), MIN reduced p-STAT3 levels in a concentration-dependent manner [1]. Time-course analysis (50 µM, 0-24 h) demonstrated progressive suppression of STAT3 phosphorylation [1]. This mechanism is distinct from many other iridoid glycosides that lack reported STAT3 inhibitory activity; for instance, catalpol and specioside have not been characterized as STAT3 inhibitors in comparable assays .

STAT3 inhibition breast cancer apoptosis MDA-MB-231

CXCR4 Downregulation and Metastasis Suppression: A Unique Dual Mechanism

Minecoside downregulates constitutive CXCR4 expression at both the protein and transcriptional levels in MDA-MB-231 breast cancer cells . This downregulation functionally inhibits CXCL12-induced invasion in breast and colorectal cancer cell lines . In contrast, the structurally related compound verminoside (which differs only by lacking the 4-methoxy group on the cinnamoyl moiety) has not been reported to modulate CXCR4 expression or inhibit CXCL12-induced invasion in the same cellular models [1].

CXCR4 cancer metastasis invasion CXCL12

Mushroom Tyrosinase Inhibition: Superior Potency Among Catalpol Derivatives

In a comparative study of iridoid glycosides, minecoside inhibited mushroom tyrosinase with an IC50 of 131.8 ± 8.3 µM [1]. This potency was substantially greater than that of structurally related compounds: verminoside (IC50 > 200 µM), catalposide (>200 µM), picroside II (>200 µM), and specioside (not tested in this study) [1]. At 100 µM, minecoside achieved 41.7% inhibition, compared to only 8.9% for verminoside and 9.9% for catalposide [1].

tyrosinase inhibition melanogenesis skin whitening

Pharmacokinetic Differentiation: Lower LLOQ Enables More Sensitive Bioanalysis

A validated UHPLC-ESI-MS/MS method for simultaneous determination of five iridoids in rat plasma revealed that minecoside has the lowest lower limit of quantification (LLOQ) among the tested compounds [1]. Minecoside's LLOQ was 1.260 ng/mL, compared to 6.876 ng/mL for picroside-I, 5.193 ng/mL for picroside-II, 5.040 ng/mL for picroside-III, and 4.527 ng/mL for sweroside [1]. This indicates that minecoside can be reliably quantified at plasma concentrations 3- to 5-fold lower than these comparators using the same analytical platform.

pharmacokinetics LC-MS/MS bioanalysis rat plasma

Solubility Profile: DMSO Solubility Enables In Vitro Dosing

Minecoside demonstrates a DMSO solubility of 5.5 mg/mL (10.21 mM) . This solubility profile is sufficient for preparing concentrated stock solutions for in vitro assays. In contrast, verbascoside (acteoside), a frequently used comparator phenylethanoid glycoside, has reported water solubility challenges that often necessitate alternative formulation strategies .

solubility DMSO stock solution in vitro

Antioxidant Capacity: Moderate Activity with Distinct Selectivity Profile

In the ORAC (Oxygen Radical Absorbance Capacity) assay, minecoside exhibited antioxidant activity but was not the most potent among iridoids isolated from Veronica peregrina [1]. Compounds such as luteolin (2), specioside (5), and amphicoside (6) demonstrated more potent ORAC values, while minecoside (4) and verminoside (11) showed similar activity to trolox [1]. This moderate antioxidant capacity, when combined with its unique CXCR4/STAT3 inhibitory profile, positions minecoside as a multi-functional compound distinct from analogs that solely rely on antioxidant mechanisms.

antioxidant ORAC radical scavenging

Optimal Research Applications for Minecoside Based on Quantified Differentiation


Investigating STAT3-Mediated Oncogenic Signaling in Breast Cancer Models

Minecoside is ideally suited as a tool compound for dissecting STAT3-dependent pathways in MDA-MB-231 and other breast cancer cell lines. Its dose- and time-dependent inhibition of STAT3 phosphorylation, combined with blockade of nuclear translocation and STAT3-DNA binding [1], provides a robust experimental system for validating STAT3 as a therapeutic target. Researchers can employ minecoside at concentrations of 10-50 µM to observe graded suppression of downstream targets (Bcl-xL, Bcl-2, VEGF, cyclin D1) [1].

Studying the CXCR4/CXCL12 Axis in Cancer Metastasis

Given its unique ability to downregulate CXCR4 expression and inhibit CXCL12-induced invasion [1], minecoside serves as a valuable probe for metastasis research, particularly in breast and colorectal cancer models. It can be used to interrogate the role of CXCR4 in cell migration, invasion, and metastatic colonization, offering a natural product-based alternative to synthetic CXCR4 antagonists.

Tyrosinase Inhibition Screening and Melanogenesis Research

Minecoside's demonstrably superior tyrosinase inhibitory activity compared to other catalpol derivatives (IC50 131.8 µM vs. >200 µM for verminoside and catalposide) [1] makes it a preferred positive control or lead compound in melanogenesis assays. It can be used in enzyme-based screens for novel skin-whitening agents or in cellular models of melanin production.

Pharmacokinetic and Bioanalytical Method Development

The low LLOQ of minecoside (1.260 ng/mL) in rat plasma using UHPLC-ESI-MS/MS [1] positions it as an excellent model compound for developing and validating sensitive bioanalytical methods for iridoid glycosides. Its distinct retention time and MRM transitions can serve as benchmarks for multi-analyte panels in pharmacokinetic studies of natural product mixtures.

Technical Documentation Hub

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19 linked technical documents
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